molecular formula C21H30N2O4S B11305772 N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide

Cat. No.: B11305772
M. Wt: 406.5 g/mol
InChI Key: ONDKSOLVFBLYLA-UHFFFAOYSA-N
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Description

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the sulfonyl and methoxyethyl groups. The final step involves the formation of the propanamide moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a versatile compound for various scientific and industrial applications .

Biological Activity

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a complex organic compound with potential biological activities stemming from its unique structural features. This compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, along with various functional groups that suggest diverse applications in medicinal chemistry. This article will explore its biological activity, supported by relevant data tables, research findings, and case studies.

Molecular Characteristics

  • Molecular Formula : C20H28N2O4S
  • Molecular Weight : 392.5 g/mol
  • Key Structural Features :
    • Pyrrole ring
    • Butanamide chain
    • Methoxyethyl group
    • Sulfonyl group attached to a 4-methylphenyl moiety

These structural elements are critical in determining the compound's interactions with biological targets and its subsequent pharmacological effects.

Table 1: Structural Features and Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-MethylbenzenesulfonamideContains a sulfonamide groupAntibacterial
1-(4-Methylphenyl)-2-pyrrolidinonePyrrole-like structureAnalgesic
N-(2-Methoxyethyl)-N'-methylureaUrea derivativeAntitumor activity

The unique combination of functional groups in this compound enhances its potential for diverse biological activities compared to simpler analogs.

Antitumor Activity

Research indicates that similar compounds exhibit significant antitumor properties. For instance, studies on pyrrole derivatives have shown that they can suppress cell growth and enhance glucose uptake in cancer cells, leading to increased adenosine triphosphate (ATP) levels, which is critical for cell metabolism and energy production .

The mechanism through which this compound exerts its effects may involve:

  • Inhibition of cell proliferation : Similar compounds have been shown to inhibit the growth of various cancer cell lines.
  • Modulation of metabolic pathways : Enhanced glucose uptake and ATP production indicate a potential role in altering metabolic pathways in tumor cells.

Study on Monoclonal Antibody Production

A study evaluated the effects of related pyrrole compounds on the production of monoclonal antibodies (mAbs) in cell cultures. The results demonstrated that certain pyrrole derivatives could increase mAb production while maintaining cell viability. Specifically, the compound increased productivity metrics by enhancing glucose uptake and ATP levels without compromising cell health .

Screening for Anticancer Activity

Another investigation screened a library of compounds for anticancer activity using multicellular spheroids as a model. The study identified several promising candidates, including those structurally related to this compound, indicating potential for further development as anticancer agents .

Summary of Findings

The biological activity of this compound suggests it may possess significant therapeutic potential. Its unique structure allows it to interact with various biological targets effectively.

Properties

Molecular Formula

C21H30N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C21H30N2O4S/c1-14-8-10-17(11-9-14)28(25,26)18-15(2)16(3)23(12-13-27-7)19(18)22-20(24)21(4,5)6/h8-11H,12-13H2,1-7H3,(H,22,24)

InChI Key

ONDKSOLVFBLYLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCOC)NC(=O)C(C)(C)C

Origin of Product

United States

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